molecular formula C15H11FN2O B2982199 4-(Benzyloxy)-5-fluoroquinazoline CAS No. 329699-88-9

4-(Benzyloxy)-5-fluoroquinazoline

Cat. No.: B2982199
CAS No.: 329699-88-9
M. Wt: 254.264
InChI Key: JFYQTWXNEWXKOZ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-fluoroquinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic compounds that have been widely studied for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-fluoroquinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Benzyloxy Group Addition: The benzyloxy group can be introduced through nucleophilic substitution reactions using benzyl alcohol and appropriate leaving groups like halides or sulfonates.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-fluoroquinazoline undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under thermal conditions.

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

4-(Benzyloxy)-5-fluoroquinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and fluorine atom contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)quinazoline
  • 5-Fluoroquinazoline
  • 4-(Methoxy)-5-fluoroquinazoline

Uniqueness

4-(Benzyloxy)-5-fluoroquinazoline is unique due to the combined presence of the benzyloxy group and the fluorine atom, which enhances its chemical stability, binding affinity, and potential biological activities compared to similar compounds. The specific substitution pattern also allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-fluoro-4-phenylmethoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-12-7-4-8-13-14(12)15(18-10-17-13)19-9-11-5-2-1-3-6-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYQTWXNEWXKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC3=C2C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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